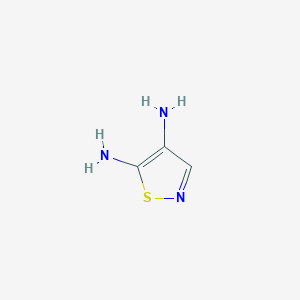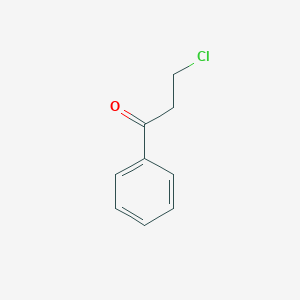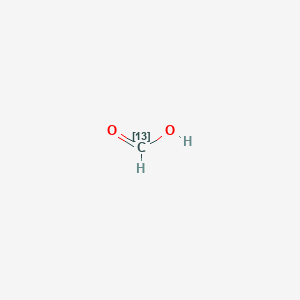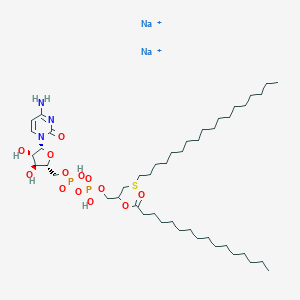
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. This compound is commonly referred to as fluoxymesterone and is used in the laboratory to study the biochemical and physiological effects of estrogen on the body.
Mechanism of Action
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol acts as an agonist for estrogen receptors in the body. When the compound binds to these receptors, it activates a signaling cascade that leads to the transcription of estrogen-responsive genes. This activation of gene expression can lead to a variety of physiological effects, including changes in bone density, cognitive function, and mood.
Biochemical and Physiological Effects
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol has been shown to have a variety of biochemical and physiological effects on the body. These effects include an increase in bone density, a decrease in LDL cholesterol levels, and an improvement in cognitive function and mood. The compound has also been shown to have anti-inflammatory effects and may play a role in the prevention of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol in lab experiments is its ability to selectively activate estrogen receptors. This allows researchers to study the effects of estrogen on the body without the confounding effects of other hormones. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol. One area of interest is the use of this compound in the prevention and treatment of breast cancer. Researchers are also interested in studying the effects of this compound on bone density and cognitive function in aging populations. Additionally, there is interest in developing more selective estrogen receptor modulators based on the structure of (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol that can be used to treat a variety of conditions.
Conclusion
In conclusion, (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. The compound has been shown to have a variety of biochemical and physiological effects on the body and is commonly used to study the effects of estrogen on bone density, cognitive function, and mood. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of new treatments for a variety of conditions.
Synthesis Methods
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol can be synthesized through a multi-step process that involves the conversion of estrone to 16α-fluoroestrone, followed by the reduction of the ketone group at position 3 and the introduction of an ethyl group at position 11. The final product is a white crystalline powder with a melting point of 240-244°C.
Scientific Research Applications
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is commonly used in scientific research to study the effects of estrogen on the body. This compound has been used to investigate the role of estrogen in breast cancer, osteoporosis, and cardiovascular disease. It has also been used to study the effects of estrogen on bone density, cognitive function, and mood.
properties
CAS RN |
129000-39-1 |
|---|---|
Product Name |
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol |
Molecular Formula |
C20H27FO2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,16R,17R)-11-ethyl-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-3-11-10-20(2)16(9-17(21)19(20)23)15-6-4-12-8-13(22)5-7-14(12)18(11)15/h5,7-8,11,15-19,22-23H,3-4,6,9-10H2,1-2H3/t11-,15-,16-,17+,18+,19-,20-/m0/s1 |
InChI Key |
BLLQFETUFOJMGB-PVPZMVGNSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]2([C@@H](C[C@H]([C@@H]2O)F)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
Canonical SMILES |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
synonyms |
11-Et-FES 11-ethyl-16-fluoroestradiol 11-ethyl-16-fluoroestradiol, 18F-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



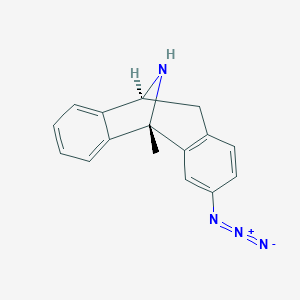
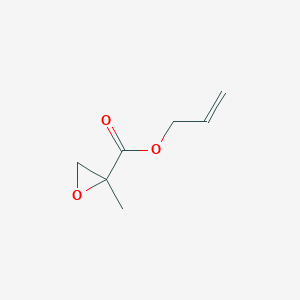
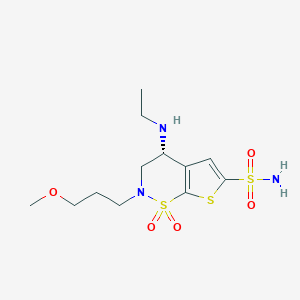
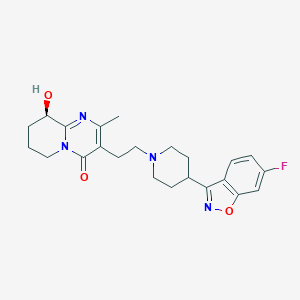
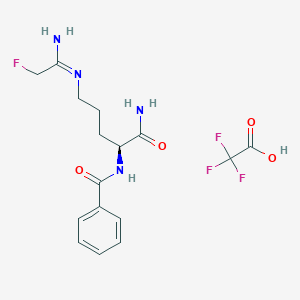

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)


